Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

10H-Phenothiazine 5-Oxide structure
10H-Phenothiazine 5-Oxide structure
10H-Phenothiazine 5-Oxide
1207-71-2
C12H9NOS
215.270961523056
MFCD00053824
144556
71014

10H-Phenothiazine 5-Oxide Properties

Names and Identifiers

    • 10H-Phenothiazine,5-oxide
    • PHENOTHIAZINE-5-OXIDE
    • 10H-phenothiazino-5-oxide
    • oxyde-5 de phenothiazine
    • Phenothiazine S-oxide
    • phenothiazine sulfoxyde
    • phenothiazine sulphoxide
    • Phenothiazine,5-oxide
    • sulfoxyde de phenothiazine
    • USAF DO-16
    • Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
    • 10H-5λ4-Phenothiazin-5-one
    • 5-Oxophenothiazine
    • NSC 3554
    • 10H-Phenothiazine 5-oxide
    • E?-phenothiazin-5-one
    • BRN 0152295
    • NCGC00247391-01
    • DTXSID0074471
    • 10H-phenothiazine5-oxide
    • 10H-Phenothiazine, 5-oxide
    • SR-01000852665-2
    • SCHEMBL342511
    • HMS2201K15
    • MLS001242794
    • DSAFSORWJPSMQS-UHFFFAOYSA-N
    • Phenothiazine, 5-oxide
    • 10H-5lambda4-phenothiazin-5-one
    • CHEMBL1396515
    • Phenothiazine 5-oxide
    • SMR000841349
    • Q27216086
    • AT27299
    • SR-01000852665
    • STK802590
    • CHEBI:125466
    • BAA20771
    • BS-50659
    • cid_71014
    • AI3-17437
    • 8SVJ4R3Y3D
    • HMS3341B02
    • NSC3554
    • 10H-5
    • BDBM65852
    • Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
    • MFCD00053824
    • 1207-71-2
    • AKOS000281841
    • NSC-3554
    • Z1509140237
    • 4-27-00-01215 (Beilstein Handbook Reference)
    • EN300-309225
    • Phenothiazine-5-oxide
    • 10H-phenothiazine 5-oxide
    • +Expand
    • MFCD00053824
    • DSAFSORWJPSMQS-UHFFFAOYSA-N
    • 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
    • O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2

Computed Properties

  • 215.04000
  • 1
  • 2
  • 0
  • 215.04
  • 15
  • 244
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 61.1A^2

Experimental Properties

  • 3.91400
  • 48.31000
  • 1.769
  • 433.3°C at 760 mmHg
  • 215.9°C
  • 1.44

10H-Phenothiazine 5-Oxide Security Information

10H-Phenothiazine 5-Oxide Customs Data

  • 2934300000
  • China Customs Code:

    2934300000

    Overview:

    2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

10H-Phenothiazine 5-Oxide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P007Q3N-1g
10H-Phenothiazine,5-oxide
1207-71-2 95%
1g
$85.00
A2B Chem LLC
AD59619-1g
10H-Phenothiazine 5-oxide
1207-71-2 95%
1g
$86.00
Aaron
AR007QBZ-250mg
10H-Phenothiazine,5-oxide
1207-71-2 95%
250mg
$48.00
abcr
AB375165-250 mg
10H-Phenothiazine 5-oxide; .
1207-71-2
250 mg
€123.60 2023-07-19
Alichem
A200055231-1g
10H-Phenothiazine 5-oxide
1207-71-2 95%
1g
$880.00 2023-09-04
Ambeed
A871333-100mg
10H-Phenothiazine 5-oxide
1207-71-2 95+%
100mg
$28.00
Enamine
EN300-309225-0.1g
10H-5lambda4-phenothiazin-5-one
1207-71-2 90%
0.1g
$62.0 2023-09-05
eNovation Chemicals LLC
Y1256754-1g
10H-Phenothiazine,5-oxide
1207-71-2 95%
1g
$170 2024-06-07
TRC
P318098-50mg
10H-Phenothiazine 5-Oxide
1207-71-2
50mg
$ 91.00 2023-09-06

10H-Phenothiazine 5-Oxide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile ,  Water ;  35 min, reflux
Reference
H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides
Rasouli, Mohsen; Zolfigol, Mohammad Ali; Moslemin, Mohammad Hossien; Mohebat, Razieh; Chehardoli, Gholamabbas, Eurasian Chemical Communications, 2020, 2(1), 44-50

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ;  20 min, 40 °C
Reference
Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity
Chen, Zhongxin ; Liu, Cuibo; Liu, Jia; Li, Jing; Xi, Shibo ; et al, Advanced Materials (Weinheim, 2020, 32(4),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile ,  Water ;  12 h, rt
Reference
Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols
Safaiee, Maliheh; Moeinimehr, Mahtab; Zolfigol, Mohammad Ali, Polyhedron, 2019, 170, 138-150

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxalic acid ,  Hydrogen peroxide Solvents: Water ;  12 - 15 h, rt
Reference
Hydrodeoxygenation of sulfoxides to sulfides by a Pt and MoOx co-loaded TiO2 catalyst
Touchy, Abeda Sultana; Hakim Siddiki, S. M. A.; Onodera, Wataru; Kon, Kenichi; Shimizu, Ken-ichi, Green Chemistry, 2016, 18(8), 2554-2560

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ;  3 h, rt
Reference
Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides
Hasaninejad, Alireza; Chehardoli, Gholamabbas; Zolfigol, Mohammad Ali; Abdoli, Abbas, Phosphorus, 2011, 186(2), 271-280

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1,3,5-Benzenetricarboxylic acid Solvents: Tetrahydrofuran ;  rt
Reference
10H-Phenothiazine 5-oxide
Jin, Rui-Fang; Yu, Kai; Yang, Shi-Yao; Huang, Rong-Bin, Acta Crystallographica, 2010, 66(12),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ;  10 min, rt
Reference
Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant
Hasaninejad, Alireza; Ali Zolfigol, Mohammad; Chehardoli, Gholamabbas; Mokhlesi, Mohammad, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol ,  Water
Reference
Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2
Bakker, Martin; Van Rantwijk, Fred; Sheldon, Roger A., Canadian Journal of Chemistry, 2002, 80(6), 622-625

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ;  < 45 °C
Reference
Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization
Gomurashvili, Zaza; Crivello, James V., Macromolecules, 2002, 35(8), 2962-2969

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Monosodium phosphate ,  Sodium nitrate ,  Sodium chloride ,  Ferrous sulfate ,  Manganese sulfate Solvents: Dimethylformamide ,  Water ;  72 h, pH 5, 28 °C
Reference
Biotransformation of N-acetylphenothiazine by fungi
Parshikov, I. A.; Freeman, J. P.; Williams, A. J.; Moody, J. D.; Sutherland, J. B., Applied Microbiology and Biotechnology, 1999, 52(4), 553-557

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
Reference
Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction
Fujihara, Hisashi; Nakamura, Akiko; Akaishi, Ryouichi; Furukawa, Naomichi, Chemistry Letters, 1990, (3), 393-6

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis
Khlebnikova, A. I.; Anfinogenov, V. A.; Filimonov, V. D.; Sokolova, I. V., Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
Reference
Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone
Kurov, G. N.; Afonin, A. V.; Svyatkina, L. I.; Dmitrieva, L. L.; Pal'chuk, E. G., Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7

Synthetic Circuit 14

Reaction Conditions
Reference
Fate of amine antioxidants during thermal oxidative aging of neopentylpolyl ester oils
Zeman, A.; Von Roenne, V.; Trebert, Y., Journal of Synthetic Lubrication, 1987, 4(3), 179-201

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Iodylbenzene ,  Vanadyl acetylacetonate Solvents: Benzene
Reference
Biomimetic oxidation of some nitrogen-containing compounds by the iodoxybenzene-vanadyl acetylacetonate complex
Barret, R.; Pautet, F.; Daudon, M., Pharmazie, 1986, 41(4), 285-6

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Iodylbenzene Catalysts: Vanadyl acetylacetonate Solvents: Benzene
Reference
Oxidation of phenothiazine and its N-methyl derivatives by iodoxylbenzene-vanadyl acetylacetonate
Pautet, F.; Barret, R.; Daudon, M., Pharmazie, 1985, 40(3), 202-3

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Reference
Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines
Shindo, Kimio; Ishikawa, Sumio; Nozoe, Tetsuo, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

10H-Phenothiazine 5-Oxide Raw materials

10H-Phenothiazine 5-Oxide Preparation Products

10H-Phenothiazine 5-Oxide Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:1207-71-2)
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17558870519
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:1207-71-2)
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15026964105
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10H-Phenothiazine 5-Oxide Related Literature

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